Bromodichloroacetonitrile
Overview
Description
Bromodichloroacetonitrile is a nitrogen-containing disinfection byproduct formed during the chlorination or chloramination of drinking water. It has the molecular formula C₂BrCl₂N and a molecular weight of 188.838 g/mol . This compound is of significant interest due to its potential health effects and its role in water treatment processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromodichloroacetonitrile can be synthesized through the halogenation of acetonitrile. The process involves the reaction of acetonitrile with bromine and chlorine under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of organic matter in water. This process is part of the broader water treatment protocols aimed at disinfecting drinking water. The formation of this compound is a byproduct of these disinfection processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: This compound can also be reduced under specific conditions, although detailed pathways and products are less commonly studied.
Substitution: this compound can participate in substitution reactions, where one or more of its halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution reactions can produce a range of substituted acetonitriles .
Scientific Research Applications
Bromodichloroacetonitrile has several applications in scientific research:
Chemistry: It is used as a model compound to study the formation and behavior of disinfection byproducts in water treatment.
Biology: Research into its effects on biological systems helps understand the potential health impacts of disinfection byproducts.
Medicine: Studies on this compound contribute to the broader understanding of toxicology and public health.
Mechanism of Action
The mechanism of action of bromodichloroacetonitrile involves its interaction with biological molecules. It can form adducts with proteins and DNA, leading to potential mutagenic and carcinogenic effects. The exact molecular targets and pathways are still under investigation, but its reactivity with nucleophilic sites in biological macromolecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Dichloroacetonitrile: Another disinfection byproduct with similar formation pathways but lacking the bromine atom.
Bromoacetonitrile: Contains bromine but only one chlorine atom, leading to different reactivity and toxicity profiles.
Trichloroacetonitrile: Contains three chlorine atoms and no bromine, resulting in distinct chemical and biological properties.
Uniqueness: Bromodichloroacetonitrile is unique due to its specific combination of bromine and chlorine atoms, which influences its reactivity and the types of byproducts it forms during water disinfection. Its distinct chemical structure also affects its biological interactions and potential health effects .
Properties
IUPAC Name |
2-bromo-2,2-dichloroacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrCl2N/c3-2(4,5)1-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJVVCPVQOCPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(Cl)(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021508 | |
Record name | Bromodichloroacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60523-73-1 | |
Record name | Bromodichloroacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060523731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromodichloroacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bromodichloroacetonitrile compare to other haloacetonitriles in terms of its toxicity to mammalian cells?
A1: [] this compound (BDCAN) exhibits moderate cytotoxicity compared to other haloacetonitriles. The descending rank order for cytotoxicity within this class of compounds, as determined in a study using mammalian cells, is: Tribromoacetonitrile ≈ Dibromoacetonitrile > Bromoacetonitrile ≈ Iodoacetonitrile > Bromochloroacetonitrile ≈ Chlorodibromoacetonitrile > This compound > Dichloroacetonitrile ≈ Chloroacetonitrile ≈ Trichloroacetonitrile. This suggests that the presence and combination of halogen atoms within the haloacetonitrile structure influence its cytotoxic potential. [] Comparative quantitative toxicology and QSAR modeling of the haloacetonitriles: Forcing agents of water disinfection by-product toxicity. (https://www.semanticscholar.org/paper/03754d0de9e8a04afe044b70a999a2ebcb97b44d)
Q2: Can the toxicity of this compound and other related haloacetonitriles be predicted using computational models?
A2: [] Yes, Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for predicting both the cytotoxicity and genotoxicity of haloacetonitriles, including this compound. These models utilize the compounds' physicochemical parameters and toxicity metrics, offering a valuable tool for assessing the potential hazards of novel haloacetonitriles before conducting in-depth biological evaluations. [] Comparative quantitative toxicology and QSAR modeling of the haloacetonitriles: Forcing agents of water disinfection by-product toxicity. (https://www.semanticscholar.org/paper/03754d0de9e8a04afe044b70a999a2ebcb97b44d)
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